3-Methylcyclopentane-1-thiol

Description

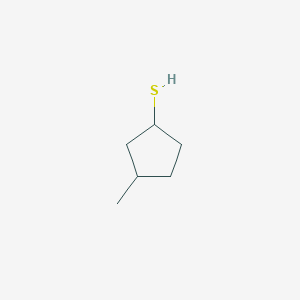

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIYBJQGNNEMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Research Trajectories for Cyclopentane Based Thiols

Traditional and Modern Approaches to Cyclopentanethiol Synthesis

The synthesis of the cyclopentanethiol scaffold, the parent structure of this compound, has been approached through several established and contemporary methods. These can be broadly categorized into nucleophilic substitution reactions and catalytic transformations.

Nucleophilic substitution is a fundamental and widely used method for introducing a thiol group onto a cyclopentane ring. youtube.comthermofisher.cnorganic-chemistry.orgmasterorganicchemistry.com This approach typically involves the reaction of a cyclopentyl electrophile with a sulfur-containing nucleophile.

A common strategy is the reaction of an alkyl halide, such as a 3-methylcyclopentyl halide (chloride, bromide, or iodide), with a source of the hydrosulfide (B80085) anion (SH⁻). youtube.com Reagents like sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) are frequently employed for this purpose. The reaction proceeds via an Sₙ2 mechanism, leading to the formation of the corresponding thiol. To generate 3-methylcyclopentyl halides, the corresponding alcohol, 3-methylcyclopentanol, can be treated with hydrogen halides. youtube.com

Another effective method involves the use of thiourea (B124793). ias.ac.inresearchgate.net In this two-step process, a 3-methylcyclopentyl halide is first treated with thiourea to form an isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the desired this compound. ias.ac.inresearchgate.net This method is often preferred due to the ease of handling thiourea and the generally high yields obtained.

The use of thioacetate (B1230152) is also a viable route. ias.ac.in A 3-methylcyclopentyl halide can be reacted with potassium thioacetate to form a thioester. This intermediate is then hydrolyzed under basic conditions to furnish the final thiol product. ias.ac.in This method offers the advantage of minimizing the formation of disulfide byproducts.

| Method | Starting Material | Reagents | Intermediate | Product |

| Hydrosulfide Alkylation | 3-Methylcyclopentyl halide | NaSH or KSH | - | This compound |

| Thiourea Synthesis | 3-Methylcyclopentyl halide | 1. Thiourea2. NaOH | Isothiouronium salt | This compound |

| Thioacetate Method | 3-Methylcyclopentyl halide | 1. Potassium thioacetate2. Base | Thioester | This compound |

Table 1: Nucleophilic Substitution Routes to this compound

Catalytic methods provide an alternative and often more atom-economical approach to the synthesis of cyclopentanethiols. These methods typically involve the transformation of a precursor molecule, such as a ketone or an alkene, into the desired thiol using a catalyst.

One of the key catalytic methods is the thiolation of ketones. ias.ac.in For the synthesis of this compound, the corresponding ketone, 3-methylcyclopentanone, would be the starting material. This ketone can be converted to the thiol in the presence of hydrogen sulfide (B99878) (H₂S) and hydrogen (H₂) over a sulfided heterogeneous catalyst, such as cobalt-molybdenum on an alumina (B75360) support (CoMo/Al₂O₃). ias.ac.inresearchgate.netresearchgate.net The reaction conditions, particularly temperature and the molar ratio of H₂S to the ketone, are crucial for achieving high selectivity for the thiol over other products. ias.ac.inresearchgate.net

Another catalytic approach involves the addition of H₂S to an alkene. For instance, the reaction of 3-methylcyclopentene (B105217) with H₂S in the presence of an acid catalyst can yield this compound. ias.ac.in This method is particularly useful for the industrial-scale production of thiols. ias.ac.in

| Catalytic Method | Precursor | Catalyst | Reagents | Product |

| Ketone Thiolation | 3-Methylcyclopentanone | Sulfided CoMo/Al₂O₃ | H₂S, H₂ | This compound |

| Alkene Hydrothiolation | 3-Methylcyclopentene | Acid Catalyst | H₂S | This compound |

Table 2: Catalytic Synthesis of this compound

Enantioselective Synthesis of Chiral Thiols

Due to the presence of a stereocenter at the 3-position and another potential one at the 1-position, this compound can exist as different stereoisomers. Enantioselective synthesis is therefore crucial for obtaining specific, optically pure isomers.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including thiols. rsc.orgrsc.org These methods utilize small organic molecules as catalysts to control the stereochemical outcome of a reaction.

One potential strategy for the enantioselective synthesis of chiral thiols involves the conjugate addition of a thiol to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst. beilstein-journals.org For instance, a chiral thiourea or cinchona alkaloid-based catalyst could be employed to facilitate the addition of a thiol to a suitable Michael acceptor, leading to a chiral thioether which can then be converted to the thiol. beilstein-journals.orgacs.orgnih.gov While not a direct synthesis of this compound, this principle can be applied to construct chiral sulfur-containing molecules with high enantioselectivity. beilstein-journals.org

Another approach is the organocatalytic asymmetric ring-opening of meso-epoxides with a sulfur nucleophile, which can be catalyzed by a chiral phosphoric acid. nih.govacs.org This method can produce O-protected β-hydroxythiols with excellent enantioselectivities. nih.govacs.org Adapting this methodology to a cyclopentene-derived meso-epoxide could provide a route to enantiomerically enriched precursors for this compound.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. ucl.ac.uk Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of chiral thiols, enzymes such as lactonases and monooxygenases have shown significant potential. ucl.ac.uk For example, lactonases have been used for the kinetic resolution of thiolactones, yielding chiral thiocarboxylic acids with high enantiomeric excess. ucl.ac.uk This approach could potentially be adapted for the resolution of a racemic mixture of 3-methylcyclopentanethiolactone.

Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been utilized in the stereoselective synthesis of complex molecules. nih.govnih.govrochester.edu While not directly demonstrated for thiol synthesis, the principle of using engineered biocatalysts for asymmetric transformations is a promising avenue for the stereospecific synthesis of this compound.

Advanced Derivatization and Functionalization Techniques

The thiol group in this compound is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.

A common derivatization is the S-alkylation of the thiol to form thioethers. This can be achieved by reacting the thiol with an alkyl halide in the presence of a base. ehu.es This reaction is useful for introducing various alkyl or aryl groups onto the sulfur atom.

The thiol group can also be oxidized to form sulfoxides or sulfones, which are important functional groups in medicinal chemistry. The oxidation can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone by choosing the appropriate oxidizing agent and reaction conditions.

Furthermore, thiols can participate in "click" chemistry reactions, such as the thiol-ene reaction, where a thiol adds across a double bond. This provides a highly efficient method for conjugating this compound to other molecules.

Another important derivatization is the formation of self-assembled monolayers (SAMs) on gold surfaces. researchgate.net Thiols like cyclopentanethiol readily form well-ordered monolayers on gold, and this compound could be used to create functionalized surfaces with specific properties. researchgate.net

Thiol-Ene Click Chemistry for Carbon-Sulfur Bond Formation

The thiol-ene reaction has become a cornerstone of "click chemistry," representing a powerful and widely utilized strategy for generating carbon-sulfur bonds. thieme-connect.de This reaction involves the addition of a thiol (R-SH) across an unsaturated carbon-carbon double bond (an ene), forming an alkyl sulfide. alfa-chemistry.com Its popularity stems from several key advantages, including high efficiency, tolerance of a wide range of functional groups, high atom economy with minimal byproducts, and typically simple purification processes. thieme-connect.de

The reaction can proceed through two primary mechanisms: a free-radical pathway and a nucleophilic pathway. alfa-chemistry.com The free-radical mechanism is the most common and is typically initiated by light (photoinitiation) or heat. d-nb.info This process involves three main steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. alfa-chemistry.com

Propagation: The thiyl radical adds to the alkene across the double bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. thieme-connect.debeilstein-journals.org

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. thieme-connect.de

This methodology is not limited to simple molecules; it has been effectively applied in the synthesis of complex structures like thio-linked glycomimetics. mdpi.com In these applications, carbohydrate thiols are reacted with unsaturated sugars (enoses) containing exocyclic double bonds. mdpi.com The reaction proceeds with high efficacy and often with complete diastereoselectivity, demonstrating its utility in creating structurally complex analogues of biologically important molecules. mdpi.com The photocatalytic versions of the thiol-ene reaction, using catalysts like Ru(bpz)₃₂, have been developed to proceed under visible light, further enhancing the reaction's versatility and applicability in modern organic synthesis. beilstein-journals.org

One-Pot Synthetic Routes to Functionalized Organosilica Nanoparticles

One-pot synthetic methods offer an efficient route to creating functionalized nanomaterials, such as organosilica nanoparticles featuring thiol groups. These nanoparticles are synthesized using a sol-gel method with thiol-organosilicate precursors like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), (3-mercaptopropyl)triethoxysilane, and (3-mercaptopropyl)methyldimethoxysilane. nih.govresearchgate.net

Research has shown that the reaction conditions significantly influence the formation and characteristics of the resulting nanoparticles. nih.govresearchgate.net While the classic Stöber method, which uses an alcohol solvent like ethanol, is effective for creating silica (B1680970) nanoparticles from tetraethoxysilicate (TEOS), it is less suitable for the formation of thiol-organosilica nanoparticles. nih.govresearchgate.net Instead, entirely aqueous solvent systems containing a high concentration of ammonium (B1175870) hydroxide (B78521) (e.g., 27%) have proven to be ideal for the synthesis. nih.govresearchgate.net

The concentration of the silicate (B1173343) precursor is a key parameter that affects the size of the nanoparticles. nih.govresearchgate.net Studies using transmission electron microscopy (TEM) and dynamic light scattering have demonstrated that the mean diameter of the nanoparticles increases as the concentration of the silicate precursor increases. nih.gov The resulting thiol-organosilica nanoparticles possess exposed thiol groups on their surface, which allows for the covalent attachment of other molecules, such as fluorescent dyes or proteins, making them valuable for applications in nanomedicine and biological imaging. nih.govresearchgate.netrsc.org

Table 1: Synthesis Conditions for Thiol-Organosilica Nanoparticles This table summarizes findings from studies on the one-pot synthesis of thiol-organosilica nanoparticles, showing how different precursors and conditions affect particle formation.

| Precursor | Synthesis Method | Key Finding | Citation |

|---|---|---|---|

| (3-mercaptopropyl)trimethoxysilane | Aqueous NH₄OH | Suitable for nanoparticle formation; size increases with precursor concentration. | nih.govresearchgate.net |

| (3-mercaptopropyl)triethoxysilane | Aqueous NH₄OH | Successful one-pot synthesis achieved. | nih.govresearchgate.net |

| (3-mercaptopropyl)methyldimethoxysilane | Aqueous NH₄OH | Successful one-pot synthesis achieved. | nih.govresearchgate.net |

Chemical Derivatization via Maleic Anhydride (B1165640) and Related Reagents

A rapid and highly efficient method for the chemical derivatization of thiol compounds involves the use of maleic anhydride. mdpi.comnih.gov This reaction results in the succination of cysteine residues, forming S-(2-succino)cysteine (2SC) through a Michael addition mechanism. nih.gov This synthetic strategy is notably faster and more efficient than conventional methods that use reagents like fumaric acid or maleic acid, which often require prolonged reaction times. nih.gov

The key to this improved efficiency is the use of a two-phase system. mdpi.com Maleic anhydride is unstable in aqueous solutions where it rapidly hydrolyzes to maleic acid. mdpi.com To overcome this, the reaction is performed by dissolving the maleic anhydride in a water-immiscible organic solvent, such as diethyl ether, and adding it to the thiol compound dissolved in an aqueous buffer. mdpi.comnih.gov The reaction proceeds at the interface of the two solvents at room temperature (25 °C) and can be completed within minutes. mdpi.comnih.gov

Optimization studies have determined the ideal reaction conditions. For instance, a 20-fold molar excess of maleic anhydride to the thiol compound was found to ensure the reaction goes to completion. mdpi.com This method has been successfully applied to a variety of thiol-containing molecules, from small molecules and peptides to large proteins like bovine serum albumin, highlighting its broad utility. nih.gov

Table 2: Optimized Conditions for Thiol Derivatization with Maleic Anhydride This table outlines the optimized parameters for the succination of thiol compounds using maleic anhydride as described in the literature.

| Parameter | Optimized Condition | Rationale | Citation |

|---|---|---|---|

| Reagent | Maleic Anhydride | Superior efficiency compared to fumaric acid or maleic acid. | nih.gov |

| Solvent System | Biphasic: Diethyl ether (for maleic anhydride) and aqueous buffer (for thiol). | Preserves maleic anhydride from hydrolysis and facilitates the reaction. | mdpi.com |

| Molar Ratio | ~20-fold molar excess of maleic anhydride. | Ensures complete conversion of the thiol compound. | mdpi.com |

| Temperature | 25 °C | Reaction proceeds efficiently at room temperature. | mdpi.comnih.gov |

| Reaction Time | Minutes | Significantly faster than conventional methods. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Methylcyclopentane 1 Thiol

Nucleophilic Reactivity of the Sulfhydryl Moiety

The sulfur atom in the sulfhydryl group of 3-Methylcyclopentane-1-thiol possesses lone pairs of electrons and is relatively polarizable, making it a potent nucleophile. This nucleophilicity is significantly enhanced upon deprotonation to form the corresponding thiolate anion (3-methylcyclopentylthiolate). The thiolate is a soft nucleophile, readily participating in a range of nucleophilic substitution and addition reactions.

One of the most characteristic reactions of this compound is the formation of thioethers (sulfides). This typically occurs through a bimolecular nucleophilic substitution (SN2) reaction where the thiolate attacks an electrophilic carbon atom, displacing a leaving group. For instance, in the presence of a base to deprotonate the thiol, it can react with alkyl halides to yield 3-methylcyclopentyl thioethers. dntb.gov.ua

The formation of disulfides from this compound involves the oxidation of the sulfhydryl group. dntb.gov.ua This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). In this process, two molecules of the thiol are coupled through a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons. This reaction is reversible, and the resulting disulfide can be reduced back to the thiol.

Interactive Data Table: Thioether and Disulfide Formation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) / Base | 3-Methylcyclopentyl methyl thioether | S |

| This compound | Mild Oxidizing Agent (e.g., I₂) | Bis(3-methylcyclopentyl) disulfide | Oxidation |

The interconversion between this compound and its corresponding disulfide, bis(3-methylcyclopentyl) disulfide, is a fundamental redox process. The thiol form is the reduced state, while the disulfide represents the oxidized state. chemrxiv.org This redox equilibrium is central to many biological processes where cysteine residues (which contain a thiol group) are involved in protein folding, stability, and catalytic activity.

The thiol-disulfide exchange reaction is a key aspect of this redox chemistry. In this reaction, a thiolate anion can attack one of the sulfur atoms of a disulfide bond in an SN2-like manner. chemrxiv.org This results in the cleavage of the original disulfide bond and the formation of a new one. This process allows for the dynamic exchange of disulfide partners and is crucial in biological systems for regulating protein function.

Stereochemical Influence on Reaction Pathways

The presence of two stereocenters in this compound (at C1 and C3) gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relative orientation of the methyl and thiol groups (cis or trans) can significantly influence the reactivity and the stereochemical outcome of its reactions.

For reactions proceeding via an SN2 mechanism, such as the formation of thioethers from an activated form of the thiol (e.g., a tosylate), the reaction will proceed with an inversion of configuration at the carbon bearing the leaving group. The stereochemistry at the C3 position, where the methyl group is located, can exert steric hindrance that may affect the rate of reaction. For instance, the accessibility of the sulfhydryl group to reagents might differ between the cis and trans isomers, potentially leading to different reaction kinetics. While specific studies on this compound are limited, it is a general principle that the stereochemical arrangement of substituents on a cyclic system can dictate the approach of reactants and thus influence the reaction pathway and product distribution.

Interactive Data Table: Potential Stereochemical Outcomes

| Starting Isomer | Reaction Type | Expected Outcome at C1 | Influence of C3 Stereocenter |

| (1R,3R)-3-Methylcyclopentane-1-thiol derivative | S | Inversion to (1S,3R) | Potential steric influence on reaction rate |

| (1S,3S)-3-Methylcyclopentane-1-thiol derivative | S | Inversion to (1R,3S) | Potential steric influence on reaction rate |

| cis-3-Methylcyclopentane-1-thiol | Oxidation to disulfide | Formation of disulfide with retained C3 stereochemistry | Diastereomeric disulfide products possible if reacting with a different chiral thiol |

| trans-3-Methylcyclopentane-1-thiol | Oxidation to disulfide | Formation of disulfide with retained C3 stereochemistry | Diastereomeric disulfide products possible if reacting with a different chiral thiol |

Mechanistic Insights into Thiol Transformations

The mechanisms of the primary transformations of this compound are well-understood from the broader knowledge of thiol chemistry.

Nucleophilic Substitution (SN2): In thioether formation, the reaction proceeds through a classic SN2 transition state. The thiolate nucleophile performs a backside attack on the electrophilic carbon, leading to a trigonal bipyramidal transition state and subsequent inversion of stereochemistry at that carbon. The rate of this reaction is sensitive to the steric bulk around the reacting centers.

Oxidation to Disulfide: The mechanism of thiol oxidation can vary depending on the oxidant. With iodine, the reaction is thought to proceed through a sulfenyl iodide intermediate (R-SI), which is then attacked by another thiol molecule to form the disulfide. In biological systems, thiol oxidation is often mediated by enzymes and can involve radical intermediates or two-electron transfer processes.

Thiol-Disulfide Exchange: This reaction is mechanistically similar to an SN2 reaction, where a thiolate anion acts as the nucleophile and one of the sulfur atoms of the disulfide acts as the electrophilic center. The reaction proceeds through a linear transition state where the attacking sulfur, the central sulfur, and the leaving sulfur are aligned.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformational dynamics of cyclic molecules like 3-Methylcyclopentane-1-thiol. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the cyclopentane (B165970) ring.

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from analogous compounds such as cyclopentanethiol (B157770) and methylcyclopentane. The presence of the methyl and thiol substituents will influence the chemical shifts of the protons and carbons in the cyclopentane ring.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1-H (methine) | 3.5 - 4.0 | 45 - 50 |

| C2/C5-H (methylene) | 1.5 - 2.2 | 30 - 35 |

| C3-H (methine) | 1.8 - 2.3 | 35 - 40 |

| C4-H (methylene) | 1.3 - 1.9 | 25 - 30 |

| CH₃ (methyl) | 0.9 - 1.1 | 20 - 25 |

| SH (thiol) | 1.0 - 2.0 | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Elucidation of Cyclopentane Ring Conformations

The five-membered ring of cyclopentane and its derivatives is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). In the case of this compound, the substituents will influence the preferred conformation.

The position of the substituents (axial or equatorial) in the preferred conformation can be determined by analyzing the coupling constants (³JHH) between adjacent protons in the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants with theoretical values for different conformations, the predominant ring pucker and the orientation of the methyl and thiol groups can be elucidated. For instance, a larger coupling constant is generally observed for diaxial protons compared to axial-equatorial or diequatorial protons.

Pseudorotation Dynamics in Substituted Cyclopentanes

The cyclopentane ring is highly flexible and undergoes a low-energy process called pseudorotation, where the pucker of the ring moves around the ring. This dynamic process often leads to averaged NMR signals at room temperature. However, at low temperatures, the pseudorotation can be slowed down or "frozen," allowing for the observation of distinct signals for the different conformers.

Variable-temperature NMR studies are crucial for understanding the pseudorotation dynamics in this compound. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters such as the energy barrier to pseudorotation and the relative populations of the different conformers can be determined. The presence of the methyl group is expected to create a preference for certain conformations, influencing the pseudorotation pathway.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography, it becomes an invaluable tool for identifying and quantifying volatile compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) in Volatile Organosulfur Compound Studies

Gas chromatography-mass spectrometry (GC/MS) is the method of choice for the analysis of volatile organosulfur compounds like this compound. In GC/MS, the volatile compounds in a sample are first separated based on their boiling points and interactions with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides structural information that aids in the identification of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Common fragmentation pathways for alkylthiols include the loss of the thiol group (•SH), the loss of an alkyl radical, and cleavage of the cyclopentane ring. The fragmentation pattern of cyclopentane itself often shows a prominent peak at m/z 42, corresponding to the loss of ethene. askfilo.comdocbrown.info

Expected Mass Fragments for this compound

| m/z | Possible Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 83 | [M - SH]⁺ |

| 70 | [C₅H₁₀]⁺ |

| 69 | [C₅H₉]⁺ |

| 42 | [C₃H₆]⁺ |

High-Resolution Spectroscopic Techniques for Gas-Phase Structure Determination

High-resolution spectroscopic techniques, particularly those performed in the gas phase, provide extremely precise information about the geometry and structure of molecules, free from the influences of solvent or crystal packing forces.

Fourier-Transform Microwave Spectroscopy

Fourier-Transform Microwave (FT-MW) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. It measures the rotational transitions of a molecule with very high resolution. From the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined.

These rotational constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions within the molecule. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs (e.g., containing ¹³C or ³⁴S), a complete and unambiguous determination of the molecular structure, including bond lengths and bond angles, can be achieved.

Illustrative Rotational Constants for a Substituted Cyclopentane (Hypothetical)

| Rotational Constant | Frequency (MHz) |

| A | 3500 |

| B | 2100 |

| C | 1800 |

Note: These are hypothetical values to illustrate the type of data obtained from FT-MW spectroscopy.

Chromatographic Methods for Separation and Purity Assessment

The separation and purity assessment of this compound, a volatile sulfur compound, relies heavily on chromatographic techniques. Gas chromatography (GC) is the predominant method due to the compound's volatility, while high-performance liquid chromatography (HPLC) can be employed after appropriate derivatization. These methods are crucial for isolating the compound from complex matrices, separating its isomers, and quantifying its purity.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile sulfur compounds like this compound. The choice of stationary phase and detector is critical for achieving effective separation and sensitive detection.

Stationary Phases: A variety of capillary columns with different stationary phases can be utilized. Non-polar phases, such as those based on dimethylpolysiloxane (e.g., DB-1 or equivalent), separate compounds primarily based on their boiling points. For more complex mixtures containing isomers, stationary phases with higher polarity or specific selectivity are often required. The separation of positional and geometric isomers of cyclic compounds can be challenging, and specialized stationary phases, such as those with liquid crystal properties, may offer enhanced resolution.

Detectors: While a flame ionization detector (FID) can be used, its lack of specificity for sulfur compounds can be a limitation when analyzing complex samples. Sulfur-selective detectors are therefore preferred for the analysis of this compound.

Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive for sulfur-containing compounds, providing a linear and equimolar response. This makes it an excellent choice for quantifying sulfur compounds in various matrices, including petroleum fractions.

Pulsed Flame Photometric Detector (PFPD): The PFPD is another sensitive and selective detector for sulfur compounds. It offers improved selectivity against hydrocarbons compared to a standard Flame Photometric Detector (FPD) and can be used for the determination of volatile sulfur compounds in gaseous fuels and other matrices. americanlaboratory.com

Chiral Separations: this compound possesses chiral centers, leading to the existence of enantiomers. The separation of these enantiomers is crucial in fields such as flavor chemistry and pharmaceutical analysis, as different enantiomers can exhibit distinct biological activities and sensory properties. Chiral gas chromatography, employing capillary columns coated with modified cyclodextrins, is the primary technique for resolving enantiomers of volatile compounds. chromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their chiral structure allows for the differential interaction with enantiomers, leading to their separation. The development of chiral covalent organic frameworks as stationary phases also shows promise for the gas chromatographic separation of chiral compounds, including thiols. rsc.org

Table 1: Illustrative Gas Chromatographic Conditions for the Analysis of Volatile Sulfur Compounds (Adapted for this compound)

| Parameter | Condition A: General Analysis | Condition B: Chiral Separation |

| Column | DB-Sulfur SCD (or equivalent) | Cyclodextrin-based chiral column (e.g., β-DEX) |

| Dimensions | 30 m x 0.32 mm ID, 4.0 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 5 °C/min | 50 °C (hold 2 min), ramp to 180 °C at 2 °C/min |

| Detector | Sulfur Chemiluminescence Detector (SCD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 275 °C | 280 °C |

Note: These are example conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is generally used for less volatile and more polar compounds. For the analysis of thiols like this compound by HPLC, a derivatization step is typically required to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors.

Derivatization Reagents: Several reagents are commonly used for the pre-column derivatization of thiols:

o-Phthalaldehyde (OPA): In the presence of an amine, OPA reacts with thiols to form highly fluorescent isoindole derivatives. This method is widely used for the analysis of amino acids and other primary amines and can be adapted for thiols. The use of chiral thiols in the derivatization step with OPA can also enable the separation of enantiomers of chiral amines and amino acids, a principle that could potentially be applied to the chiral analysis of thiols.

Monobromobimane (mBBr): This reagent reacts with thiols to produce stable, highly fluorescent derivatives.

Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with thiols to produce a colored product that can be detected by a UV-Vis detector.

Separation and Detection: The resulting derivatives are typically separated on a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is performed at the appropriate wavelength for the specific derivative.

Table 2: Representative HPLC Derivatization and Analysis Parameters for Thiols

| Parameter | Method A: OPA Derivatization |

| Derivatizing Agent | o-Phthalaldehyde (OPA) / 2-Aminoethanol |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Gradient of acetonitrile and a buffer (e.g., sodium acetate) |

| Detection | Fluorescence Detector |

| Excitation / Emission | Dependent on the specific isoindole derivative formed |

Note: The specific conditions would need to be optimized for the derivative of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic and geometric structure of molecules. Methods like Density Functional Theory (DFT) are commonly used to model the distribution of electrons and predict molecular geometries, vibrational frequencies, and energies with high accuracy.

The five-membered ring of cyclopentane (B165970) is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.org The two most recognized low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). stackexchange.comdalalinstitute.com For cyclopentane itself, these conformations are very close in energy, and the molecule rapidly interconverts between them in a process known as pseudorotation. researchgate.net

When substituents like a methyl group and a thiol group are introduced, as in 3-methylcyclopentane-1-thiol, the conformational landscape becomes more complex. The substituents can occupy either axial or equatorial positions on the puckered ring, leading to different stereoisomers with distinct energy levels. The relative stability of these conformers is determined by steric hindrance and other non-covalent interactions.

Computational models can predict the geometry and relative energies of these conformers. Generally, conformers with bulky substituents in the equatorial position are favored as this minimizes steric clashes. For this compound, there are cis and trans diastereomers, each with multiple possible ring conformations. Quantum chemical calculations can map out the potential energy surface, identifying the global minimum energy structure and the energy barriers for conversion between different conformers.

Table 1: Illustrative Relative Energies of this compound Conformers

This table illustrates a hypothetical energy landscape for the cis and trans isomers, where the diaxial conformation is significantly less stable due to steric strain. The actual energy differences would be determined via specific quantum chemical calculations.

| Isomer | Thiol Position | Methyl Position | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | 3.50 |

| cis | Equatorial | Axial | 1.80 |

The thiol group (-SH) can participate in hydrogen bonding, acting as both a hydrogen bond donor (S-H···A) and a weaker acceptor (D-H···S). chemrxiv.orgresearchgate.net While the S-H bond is less polar than an O-H bond, these interactions play a significant role in molecular structure and interactions. nih.gov In this compound, the distance between the thiol group and other atoms is generally too large to support significant intramolecular hydrogen bonding.

However, computational methods can provide a detailed analysis of other subtle non-covalent interactions that stabilize the molecule's conformation. mdpi.com Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize these interactions. QTAIM can locate bond critical points associated with weak interactions, while NBO analysis can quantify the stabilization energy from hyperconjugation and other orbital interactions. These analyses help to explain the conformational preferences beyond simple steric arguments. chemrxiv.org

Molecular Modeling of Biological Interactions

The potent aroma of many thiols suggests a strong interaction with olfactory receptors (ORs) in the nose. Molecular modeling is a key tool for investigating how odorant molecules like this compound bind to and activate these biological receptors.

Since the experimental three-dimensional structures of most human olfactory receptors are not available, homology modeling is often the first step. genominfo.org In this process, a 3D model of the target OR is built using the known structure of a related G protein-coupled receptor as a template.

Once a model of the receptor is established, molecular docking simulations are performed. These simulations predict the preferred binding pose and affinity of a ligand (the odorant) within the receptor's binding pocket. genominfo.orgchemrxiv.org The docking process involves sampling many possible orientations of the ligand and scoring them based on the intermolecular forces, which include:

Van der Waals forces: Based on the shape complementarity between the ligand and the binding pocket.

Hydrogen bonding: The thiol group could potentially act as a hydrogen bond donor to a suitable amino acid residue.

Hydrophobic interactions: The cyclopentane ring and methyl group are nonpolar and will likely interact favorably with hydrophobic amino acid residues in the receptor.

Some studies suggest that receptors for certain thiols are metalloproteins, with a metal ion like copper (Cu⁺) playing a key role in the binding mechanism. wikipedia.orgnih.gov Docking simulations can incorporate such cofactors to explore how the thiol's sulfur atom coordinates with the metal, potentially explaining the high potency of these compounds. nih.gov

Quantitative Structure-Odor Relationship (QSOR) models are statistical models that attempt to correlate a molecule's structural or physicochemical properties with its perceived odor. researchgate.netnih.gov These models are built by calculating a set of numerical values, or "molecular descriptors," for a large number of compounds and using machine learning or regression analysis to find a mathematical relationship with experimental odor data.

For this compound, a QSOR model could predict its odor character (e.g., "sulfurous," "fruity," "roasted") and intensity. This is done by first calculating relevant molecular descriptors for the molecule.

Table 2: Selected Molecular Descriptors for this compound

These descriptors quantify various aspects of the molecule's size, shape, and electronic properties, which are used as input for a QSOR model.

| Descriptor Type | Descriptor Name | Value (Calculated/Typical) | Relevance to Odor |

|---|---|---|---|

| Constitutional | Molecular Weight | 116.23 g/mol | Size and volatility |

| Topological | Wiener Index | 37 | Molecular branching and compactness |

| Geometric | Molecular Surface Area | ~140 Ų | Shape and interaction potential |

| Electronic | LogP (Octanol-Water Partition) | ~2.2 | Hydrophobicity and transport to receptor |

By inputting these values into a pre-existing QSOR model, a prediction of the odor profile can be obtained. This approach is valuable for screening new molecules for desired fragrance properties. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is extensively used to model chemical reaction mechanisms, providing insights into reaction rates and product formation. nih.gov For a thiol, common reactions include oxidation and nucleophilic additions. Theoretical models can map the entire energy profile of a reaction, from reactants to products, including the high-energy transition state. nih.govacs.org

For instance, the nucleophilic attack of the thiolate anion of this compound on an electrophile can be modeled. DFT calculations can locate the structure of the transition state—the fleeting molecular arrangement at the peak of the energy barrier. acs.org The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. acs.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. nih.gov This type of analysis is crucial for understanding the reactivity of the thiol group in various chemical environments.

Table 3: Illustrative Energy Profile for a Thiol Reaction

This table shows a hypothetical energy profile for the SN2 reaction of the 3-methylcyclopentylthiolate anion with an electrophile, as would be determined by transition state analysis.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | Thiolate Anion + Electrophile | 0.0 |

| Transition State | SN2 Transition Structure | +15.0 |

Bioorganic and Chemical Biology Aspects

Contribution to Cellular Redox Homeostasis and Antioxidant Systems

The thiol group (-SH) is a cornerstone of cellular redox homeostasis, a dynamic equilibrium between oxidizing and reducing agents. nih.gov Thiol-containing molecules are central to the antioxidant defense network that protects cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov These reactive species are byproducts of normal metabolic processes, such as mitochondrial respiration, but can cause significant damage to lipids, proteins, and DNA if left unchecked. nih.gov The cellular redox state is largely determined by the balance between ROS levels and the capacity of endogenous thiol buffers, like glutathione (B108866) and thioredoxin. nih.gov Organosulfur compounds, including thiols, play a crucial role in this system by directly scavenging free radicals and by activating signaling pathways that upregulate cytoprotective genes. consensus.appnih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular response to oxidative stress. consensus.appnih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation. nih.gov Many organosulfur compounds are potent activators of this pathway. consensus.appnih.gov Their mechanism of action is tied to the reactivity of their sulfur-containing functional groups with sulfhydryl (-SH) groups on Keap1. nih.govnih.gov

Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. nih.govnih.gov Organosulfur compounds can react with these cysteine thiols, leading to a conformational change in the Keap1 protein. tulane.edu This modification disrupts Keap1's ability to target Nrf2 for degradation. nih.gov As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.gov This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and proteins involved in glutathione homeostasis, thereby bolstering the cell's defense against oxidative damage. nih.govcetjournal.it

Table 1: Key Components of the Nrf2-Keap1 Signaling Pathway

| Component | Function |

|---|---|

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and cytoprotective genes. cetjournal.it |

| Keap1 (Kelch-like ECH-associated protein 1) | A repressor protein that binds to Nrf2 and facilitates its degradation under basal conditions. nih.gov It acts as a sensor for oxidative stress through its reactive cysteine residues. nih.gov |

| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of Nrf2 target genes. nih.gov Nrf2 binds to the ARE to initiate transcription. |

| Organosulfur Compounds (Inducers) | Molecules that can react with Keap1's cysteine sensors, leading to the stabilization and activation of Nrf2. nih.govnih.gov |

The sulfhydryl group of thiols is a potent reducing agent, readily donating an electron to neutralize reactive free radicals. creative-proteomics.com This direct scavenging activity is a crucial first line of defense against oxidative damage. nih.gov Glutathione, a tripeptide containing a cysteine residue, is a primary example of a thiol-based antioxidant that directly neutralizes ROS and free radicals. creative-proteomics.com The thiol group can undergo various oxidative modifications in reactions with ROS and RNS. nih.gov For instance, the highly reactive thiolate anion (RS⁻) can undergo a two-electron oxidation to form a sulfenic acid (RSOH), which can then react with another thiol to form a disulfide bond (RS-SR). nih.gov This process is fundamental to how thiol-based antioxidant enzymes, such as glutathione peroxidases and peroxiredoxins, detoxify peroxides. nih.gov While severe oxidation can lead to irreversible forms like sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, many of these oxidative modifications are reversible, allowing thiol-containing proteins to function as redox switches that sense and respond to changes in the cellular environment. nih.govnih.gov

Thiol Involvement in Protein Structure and Enzyme Activity (General)

The thiol group, primarily from the amino acid cysteine, plays a pivotal role in both the structural integrity and the functional activity of proteins. creative-proteomics.comkhanacademy.org

Protein Structure: The ability of two thiol groups to oxidize and form a disulfide bond (-S-S-) is critical for protein architecture. wikipedia.org These covalent cross-links, also known as disulfide bridges, can form between two cysteine residues within the same polypeptide chain (intrachain) or between different polypeptide chains (interchain). wikipedia.org Intrachain disulfide bonds are essential for stabilizing the correct three-dimensional (tertiary) structure of many proteins, particularly those destined for secretion from the cell. creative-proteomics.comwikipedia.org Interchain bonds are crucial for assembling multi-subunit proteins, contributing to their quaternary structure. wikipedia.org The correct formation of these bonds is a key step in protein folding, and their disruption can lead to misfolding and aggregation. creative-proteomics.com

Enzyme Activity: The chemical reactivity of the thiol group makes it an ideal participant in enzymatic catalysis. creative-proteomics.com The sulfhydryl group of a cysteine residue within an enzyme's active site can act as a potent nucleophile, attacking substrates to facilitate chemical transformations. wikipedia.orgnih.gov This is a key feature of the catalytic mechanism of enzymes like cysteine proteases. wikipedia.orgnih.gov Furthermore, many enzymes require thiol-containing cofactors, such as coenzyme A, which is essential for the transfer of acyl groups in metabolic pathways like the citric acid cycle and fatty acid oxidation. creative-proteomics.com The thiol group can also play a role in coordinating metal ions (e.g., zinc, iron) within metalloenzymes, which is often crucial for their catalytic function and structural stability. creative-proteomics.comwikipedia.org

Table 2: Roles of Thiol Groups in Proteins

| Function | Description | Example Molecule(s) |

|---|---|---|

| Structural Stability | Formation of disulfide bonds (-S-S-) that stabilize tertiary and quaternary protein structures. wikipedia.org | Antibodies, Insulin, Collagen creative-proteomics.com |

| Enzymatic Catalysis | The thiol group of cysteine acts as a nucleophile in the active site of enzymes. nih.gov | Cysteine Proteases (e.g., Papain) |

| Cofactor Function | Thiol-containing molecules act as carriers for metabolic groups. creative-proteomics.com | Coenzyme A |

| Metal Ion Coordination | Cysteine residues bind to metal ions, which are essential for the function of metalloproteins. wikipedia.org | Zinc-finger proteins |

| Redox Sensing | Reversible oxidation of thiol groups allows proteins to act as sensors and transducers of redox signals. nih.gov | Peroxiredoxins, Thioredoxins |

Molecular Mechanisms of Olfactory Perception of Thiol Odorants

The human sense of smell is extraordinarily sensitive to thiol-containing compounds, which are often perceived at concentrations millions of times lower than their alcohol analogs. nih.govacs.org This potent perception is rooted in specific molecular interactions between the thiol odorant and olfactory receptors (ORs) located in the nasal cavity. acs.org

Odor perception is a combinatorial process where a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. mdpi.com ORs are G protein-coupled receptors (GPCRs) that possess a binding pocket for odorant molecules. mdpi.com The specificity of this interaction—why certain receptors respond strongly to some thiols and not others—is determined by the size, shape, and chemical properties of both the odorant and the receptor's binding site. mdpi.com For example, studies on the human olfactory receptor OR2T11 have shown that it responds to a range of low-molecular-weight thiols, including one- to four-carbon straight-chain thiols and some branched five-carbon thiols like cyclopentanethiol (B157770), but not to longer-chain thiols, suggesting the receptor has a compact binding pocket. tandfonline.comresearchgate.net Subtle changes in the structure of the thiol can dramatically alter which receptors it activates and how strongly, leading to different odor perceptions.

A critical and fascinating aspect of thiol olfaction is the essential role of transition metal ions, particularly copper (Cu²⁺). nih.govnih.gov It has been proposed and experimentally verified that many olfactory receptors responsible for detecting thiols are, in fact, metalloproteins. nih.govillinois.edu The prevailing mechanism suggests that the thiol odorant does not directly bind to the receptor in all cases. Instead, a copper ion, present in the olfactory mucus, acts as a necessary cofactor. nih.govnih.gov The thiol first coordinates with the copper ion, forming a thiol-copper complex. nih.govmdpi.com It is this complex that then binds to the olfactory receptor, triggering the conformational change that initiates the neural signal. tandfonline.commdpi.com This mechanism explains the extremely high sensitivity to thiols, as the strong affinity between sulfur and copper facilitates a highly efficient detection process. nih.govillinois.edu Experiments have shown that removing or chelating copper ions abolishes the response of specific receptors, such as mouse receptor MOR244-3 and human receptor OR2T11, to their target thiol odorants. tandfonline.comnih.gov

Table 3: Examples of Thiol-Sensing Olfactory Receptors

| Receptor | Organism | Key Ligand(s) | Cofactor Requirement |

|---|---|---|---|

| MOR244-3 | Mouse | (Methylthio)methanethiol (MTMT) nih.gov | Copper (Cu²⁺) acs.orgnih.gov |

| OR2T11 | Human | Ethanethiol, 2-Methyl-2-propanethiol, other low molecular weight thiols wikipedia.orgtandfonline.com | Copper (Cu²⁺) tandfonline.comresearchgate.net |

| OR2M3 | Human | 3-Mercapto-2-methylpentan-1-ol (found in onions) researchgate.net | Potentiated by Copper (Cu²⁺) nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Methylcyclopentane-1-thiol |

| Glutathione |

| Thioredoxin |

| Cysteine |

| Coenzyme A |

| Cyclopentanethiol |

| (Methylthio)methanethiol (MTMT) |

| Ethanethiol |

| 2-Methyl-2-propanethiol |

Perireceptor Events and Odorant Biotransformation in Olfactory Systems

The perception of odorants like this compound begins with a series of events in the peripheral olfactory system, collectively known as perireceptor events. These events modulate the concentration of the odorant that reaches the olfactory receptors and are crucial for the sensitivity and specificity of odor detection.

Odorant-Binding Proteins (OBPs) are small, soluble proteins abundant in the nasal mucus that are thought to play a key role in the transport of hydrophobic odorants across the aqueous mucus layer to the olfactory receptors located on the cilia of olfactory sensory neurons. While direct studies on the interaction between this compound and specific OBPs are not available, it is hypothesized that as a moderately hydrophobic molecule, it would bind to OBPs. The binding affinity would be determined by the specific amino acid composition and three-dimensional structure of the OBP's binding pocket. Different OBP subtypes exhibit distinct binding profiles for various chemical classes of odorants, suggesting that specific OBPs would be involved in the transport of this compound.

Odorant-degrading enzymes (ODEs) are also present in the olfactory mucosa and are responsible for the biotransformation of odorants. This enzymatic modification is essential for signal termination and preventing the accumulation of potentially toxic compounds. The biotransformation of this compound likely involves several key enzyme families.

Enzymatic Transformations of Organosulfur Compounds

The enzymatic transformation of xenobiotics, including organosulfur compounds like this compound, primarily occurs through Phase I and Phase II metabolic reactions. These reactions are catalyzed by a variety of enzymes that modify the chemical structure of the compound to facilitate its excretion.

Phase I Metabolism: Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes that catalyze the oxidation of a wide range of substrates. For organosulfur compounds, CYPs can catalyze S-oxidation, leading to the formation of sulfoxides and sulfones, or S-dealkylation. In the case of this compound, a secondary thiol, CYP-mediated oxidation would likely result in the formation of a sulfenic acid intermediate, which could then be further oxidized or undergo other reactions. The presence of the methyl group on the cyclopentane (B165970) ring may influence the regioselectivity of the oxidation. The general mechanism involves the activation of molecular oxygen by the heme iron of the CYP enzyme, followed by oxygen transfer to the sulfur atom of the thiol.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination.

UDP-Glucuronosyltransferases (UGTs): UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate. Thiols can serve as substrates for UGTs, forming thioterpenoid glucuronides. It is plausible that this compound undergoes glucuronidation, where the glucuronic acid moiety is attached to the sulfur atom. The rate and extent of this reaction would depend on the specific UGT isoforms present in the tissue.

Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. While thiols themselves are not typically direct substrates for GSTs, their oxidation products, such as sulfenic acids, can be electrophilic and react with GSH. This conjugation is a critical detoxification pathway. The reaction of an oxidized intermediate of this compound with GSH would form a more water-soluble and readily excretable conjugate.

Below is a table summarizing the likely enzymatic transformations of this compound.

| Enzyme Family | Type of Transformation | Potential Product(s) |

| Cytochrome P450 (CYP) | S-oxidation | 3-Methylcyclopentane-1-sulfenic acid |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | 3-Methylcyclopentyl-1-S-glucuronide |

| Glutathione S-Transferases (GSTs) | Glutathione Conjugation (of oxidized metabolite) | 3-Methylcyclopentyl-S-glutathione conjugate |

It is important to note that the specific metabolites and the enzymes involved in the biotransformation of this compound would require experimental verification. The information presented here is based on the known metabolic pathways of structurally related organosulfur compounds.

Advanced Applications in Organic Synthesis and Materials Science

Chiral Auxiliary and Ligand Design for Asymmetric Catalysis

A thorough search of the scientific literature did not yield any specific examples or detailed studies where 3-Methylcyclopentane-1-thiol is utilized as a chiral auxiliary or as a foundational component in ligand design for asymmetric catalysis. The principles of asymmetric catalysis often rely on the use of chiral molecules to influence the stereochemical outcome of a reaction, and while thiols can be incorporated into chiral ligands, there is no specific documented research demonstrating the application of this compound for this purpose.

Chemical Intermediates for Specialty Chemicals

There is no available data in the reviewed literature detailing the role of this compound as a key chemical intermediate in the synthesis of specialty chemicals. Specialty chemicals are valued for their performance or function, and while various thiols serve as precursors in manufacturing agrochemicals, pharmaceuticals, and flavorings, the specific synthetic routes originating from this compound are not documented.

Similarly, no research was found that describes the use of this compound as a building block for constructing complex organic architectures. The strategic use of molecular building blocks is fundamental to modern organic synthesis; however, the contributions of this specific compound to the field have not been reported in the available scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.